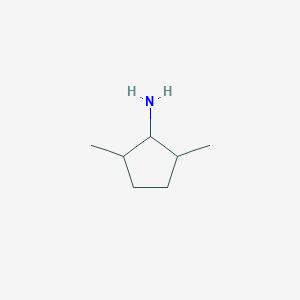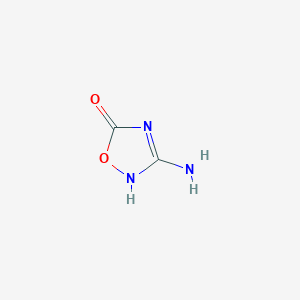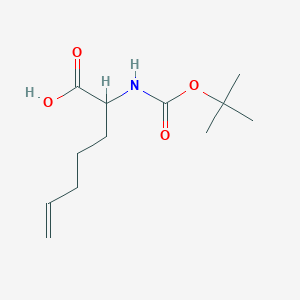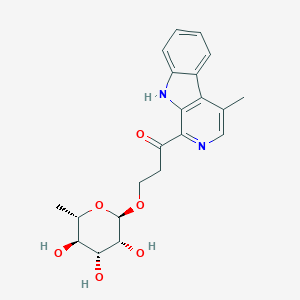
Oxopropaline E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxopropaline E is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It exhibits a range of biological activities, including antimicrobial, antitumor, and immunosuppressive effects. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of this compound.
Wirkmechanismus
The mechanism of action of Oxopropaline E is not fully understood, but it is thought to involve the inhibition of bacterial cell wall synthesis and DNA replication. It has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemische Und Physiologische Effekte
Oxopropaline E has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial species by disrupting cell wall synthesis and DNA replication. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to have immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Oxopropaline E is its potent antimicrobial and antitumor activity. This makes it a promising candidate for the development of new antibiotics and anticancer drugs. However, one limitation of Oxopropaline E is its low solubility in water, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on Oxopropaline E. One area of interest is the development of new methods for the synthesis of this compound, which could lead to the production of more potent derivatives. Another area of interest is the investigation of the mechanism of action of Oxopropaline E, which could provide insights into its potential therapeutic applications. Finally, there is potential for the development of new antibiotics and anticancer drugs based on the structure of Oxopropaline E.
Wissenschaftliche Forschungsanwendungen
Oxopropaline E has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to have antitumor effects against several cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
152752-60-8 |
|---|---|
Produktname |
Oxopropaline E |
Molekularformel |
C21H24N2O6 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one |
InChI |
InChI=1S/C21H24N2O6/c1-10-9-22-16(17-15(10)12-5-3-4-6-13(12)23-17)14(24)7-8-28-21-20(27)19(26)18(25)11(2)29-21/h3-6,9,11,18-21,23,25-27H,7-8H2,1-2H3/t11-,18-,19+,20+,21+/m0/s1 |
InChI-Schlüssel |
FSOBSGJDWJWABF-YOHLVPJJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
Synonyme |
oxopropaline E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



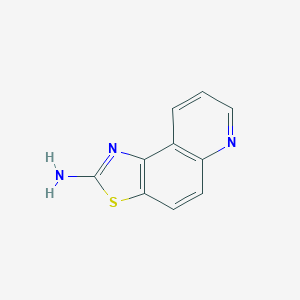
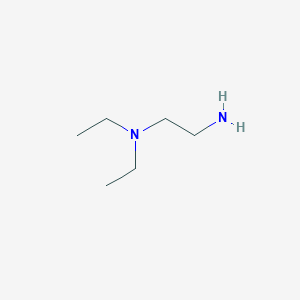

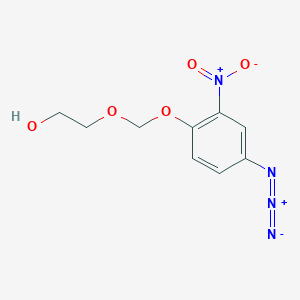

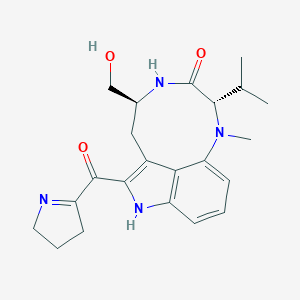
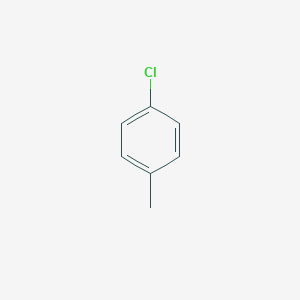
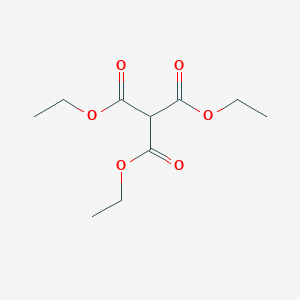


![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
